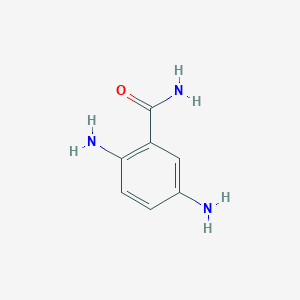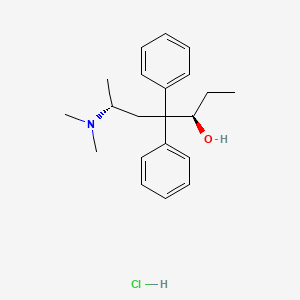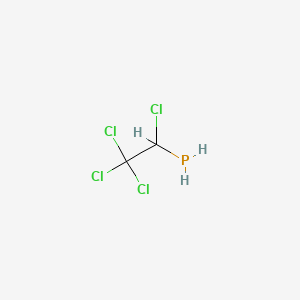
(3-Aminopropyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)carbamodithioic acid is an organic compound with the molecular formula C₄H₁₀N₂S₂. It is known for its unique structure, which includes both amine and dithiocarbamate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)carbamodithioic acid typically involves the reaction of 3-aminopropylamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{3-Aminopropylamine} + \text{Carbon disulfide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The amine and dithiocarbamate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(3-Aminopropyl)carbamodithioic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)carbamodithioic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions, while the dithiocarbamate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface modification and as a coupling agent.
(3-Aminopropyl)trimethoxysilane: Similar applications in surface functionalization and material synthesis.
Uniqueness
This sets it apart from other similar compounds that may only contain one of these functional groups .
Properties
IUPAC Name |
3-aminopropylcarbamodithioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S2/c5-2-1-3-6-4(7)8/h1-3,5H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWSMXMWZAPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=S)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966456 |
Source


|
| Record name | (3-Aminopropyl)carbonimidodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52098-86-9 |
Source


|
| Record name | Carbamodithioic acid, (3-aminopropoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052098869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminopropyl)carbonimidodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)


![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)

![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)



![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)

![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)

